molecular formula C11H13NO4 B098635 2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene CAS No. 15804-78-1

2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene

Cat. No. B098635
CAS RN: 15804-78-1
M. Wt: 223.22 g/mol
InChI Key: PCSLZZWXNFQQHN-UHFFFAOYSA-N
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Patent
US04647446

Procedure details

A solution consisting of 25 g of 2,4-dimethoxybenzaldehyde (Aldrich) in 200 ml of nitroethane was treated with 0.5 g anhydrous ammonium acetate and held on a steam bath for 12 hours. The solvent was removed in vacuo from the mixture yielding 22.3 g of yellow crystals, m.p. 80°-81° C., upon cooling in 50 ml of methanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.C([O-])(=O)C.[NH4+].[N+:18]([CH2:21][CH3:22])([O-:20])=[O:19]>>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=[C:21]([CH3:22])[N+:18]([O-:20])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
nitroethane
Quantity
200 mL
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo from the mixture

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(C=C([N+](=O)[O-])C)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.